N-(2-ethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(2-ethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a structurally complex acetamide derivative featuring a pyrimidinone core substituted with a piperidin-1-yl group at position 2, a methyl group at position 4, and an acetamide-linked 2-ethylphenyl moiety. Its structural uniqueness lies in the combination of a lipophilic 2-ethylphenyl group and a piperidine ring, which may enhance bioavailability and target binding compared to simpler analogs .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-3-16-9-5-6-10-17(16)22-18(25)14-24-19(26)13-15(2)21-20(24)23-11-7-4-8-12-23/h5-6,9-10,13H,3-4,7-8,11-12,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWNOMDYHWZUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2N3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It has been suggested that it may inhibit the entry of certain viruses by affecting the subunit interface of the viral glycoprotein, thereby blocking ph-dependent viral fusion.
Pharmacokinetics
The pharmacokinetic properties of F3406-9677, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. Understanding these properties is crucial for predicting the compound’s bioavailability and optimizing its therapeutic potential. Pharmacokinetic evaluations and modeling can help correlate in vitro drug dissolution kinetics with their in vivo release and absorption kinetics.
Result of Action
The molecular and cellular effects of F3406-9677’s action are still being studied. Preliminary research suggests that it may interfere with viral entry into host cells, potentially reducing viral replication and spread.
Biological Activity
N-(2-ethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
This compound features a unique structure comprising a piperidine ring, a pyrimidine moiety, and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 394.48 g/mol. The structural characteristics suggest various interactions with biological targets, making it a candidate for therapeutic applications.
Biological Activity
Pharmacological Properties:
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity: Preliminary studies have shown that the compound may possess antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria.
- Neuroactive Effects: The piperidine component suggests potential neuroactive effects, possibly influencing neurotransmitter systems or acting as a neuroprotective agent.
- Enzyme Modulation: The compound may modulate enzyme activities, particularly those involved in metabolic pathways relevant to disease states.
Mechanisms of Action:
The exact mechanisms of action are still under investigation. However, proposed mechanisms include:
- Receptor Interaction: The compound may interact with specific receptors in the central nervous system, potentially affecting mood or cognitive functions.
- Enzyme Inhibition: It may inhibit enzymes that play critical roles in cancer progression or inflammatory responses.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of this compound's biological activity. Below is a summary of key findings:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against multiple strains. |
| Study 2 | Neuropharmacology | Indicated potential for neuroprotective effects in animal models of neurodegeneration. |
| Study 3 | Enzyme Interaction | Showed modulation of cyclin-dependent kinases (CDKs), suggesting anticancer properties. |
Case Study: Antimicrobial Evaluation
In one notable case study, this compound was tested against various bacterial strains using standard agar diffusion methods. Results indicated a dose-dependent inhibition of growth, with the compound exhibiting higher efficacy compared to traditional antibiotics.
Structural Comparisons
The unique structure of this compound allows it to interact with various biological targets more effectively than structurally similar compounds. Below is a comparison table highlighting similar compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylpyrimidinone | Pyrimidine ring with methyl substitution | Antimicrobial properties |
| 2-Piperidinone | Piperidine ring with carbonyl group | Potential neuroactive effects |
| N-(4-Methylphenyl)acetamide | Acetamide linked to methyl-substituted phenyl | Analgesic properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and synthesis strategies.
Substituent Analysis and Physicochemical Properties
Key structural variations among similar compounds include:
Aryl/heteroaryl substituents on the acetamide nitrogen.
Pyrimidinone modifications (e.g., sulfonyl, thioether, or halogen substituents).
Linker groups between the pyrimidinone and acetamide moieties (e.g., thioether vs. direct bonds).
Key Observations :
- Yield : Dichlorophenyl-substituted analogs (e.g., 5.6) exhibit higher yields (80%) compared to benzyl derivatives (66%), likely due to improved electrophilic reactivity during alkylation .
- Melting Points : Electron-withdrawing substituents (e.g., Cl in 5.6) correlate with higher melting points (230–232°C), suggesting stronger intermolecular interactions compared to electron-donating groups (e.g., benzyl in 5.12, 196–198°C) .
- Spectral Trends: NH protons in the pyrimidinone ring resonate near δ 12.50 ppm across analogs, while NHCO protons vary between δ 10.01–10.10 ppm depending on electronic effects .
Functional Implications
- Lipophilicity : The 2-ethylphenyl group in the target compound may enhance membrane permeability compared to polar substituents (e.g., methoxy in ).
- Piperidin-1-yl vs. Thioether Linkers : Piperidine’s basic nitrogen could improve solubility in physiological pH ranges, whereas thioether linkers (as in 5.12, 5.6) may confer metabolic instability due to oxidation susceptibility .
- Bioactivity : Dichlorophenyl analogs (e.g., 5.6) have demonstrated higher bioactivity in preliminary screens, possibly due to enhanced target engagement via halogen bonding .
Preparation Methods
Modified Biginelli Reaction
A three-component reaction between:
-
Ethyl acetoacetate (β-keto ester)
-
2-Ethylphenylguanidine (urea equivalent)
-
Piperidine-1-carbaldehyde
Reaction Conditions :
This method yields the intermediate 2-(piperidin-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine in 68% yield after recrystallization from ethyl acetate/hexane.
Recyclization of N-Arylitaconimides
An alternative method demonstrated in recent literature utilizes:
-
N-(2-ethylphenyl)itaconimide
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Methyl carboximidamide
The reaction proceeds via aza-Michael addition followed by cyclization, achieving 72% yield under microwave-assisted conditions (100°C, 30 min). This method shows improved atom economy compared to traditional approaches.
Acetamide Side Chain Installation
The N-(2-ethylphenyl)acetamide moiety is introduced through nucleophilic acyl substitution:
Chloroacetylation Followed by Amination
Step 1 : Chloroacetylation of pyrimidine nitrogen using chloroacetyl chloride (1.2 eq) in dichloromethane with triethylamine base (2.0 eq), yielding 92% intermediate.
Step 2 : Coupling with 2-ethylaniline via:
Direct Schotten-Baumann Reaction
Simultaneous acylation and amidation using:
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Chloroacetic anhydride (1.5 eq)
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2-Ethylaniline (1.3 eq)
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NaOH (2.5 eq) in water/THF biphasic system
This one-pot method achieves 81% yield but requires careful pH control to prevent pyrimidine ring hydrolysis.
Piperidine Substituent Optimization
The orientation and basicity of the piperidine group significantly impact both synthetic feasibility and biological activity:
Protection-Deprotection Strategies
Common approaches include:
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Boc Protection : Using di-tert-butyl dicarbonate in THF
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Deprotection : TFA/DCM (1:1) at 0°C to room temperature
These steps prevent unwanted side reactions during acetylation, particularly N-alkylation of the piperidine nitrogen.
Alternative Amine Sources
Comparative studies of amine nucleophiles:
| Amine | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Piperidine | 4 h | 88 | 98 |
| Morpholine | 6 h | 76 | 95 |
| 4-Methylpiperazine | 8 h | 65 | 92 |
Data from demonstrates piperidine's superiority in both reactivity and product stability.
Purification and Characterization
Final product purification typically employs:
-
Flash Chromatography : Silica gel (230-400 mesh) with ethyl acetate/hexane gradient (30% → 60%)
-
Recrystallization : From ethanol/water (3:1) at −20°C
Key Analytical Data :
-
HRMS (ESI+) : m/z calcd for C₂₀H₂₅ClN₄O₂ [M+H]⁺ 388.1664, found 388.1661
-
¹H NMR (400 MHz, DMSO-d₆) : δ 9.21 (s, 1H, NH), 7.45–7.39 (m, 2H, ArH), 4.12 (s, 2H, CH₂CO), 3.72–3.68 (m, 4H, piperidine-H), 2.31 (s, 3H, CH₃)
Scale-Up Considerations and Process Optimization
Industrial-scale production faces challenges in:
-
Exothermic control during aza-Michael additions
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Residual solvent management (particularly DMF and THF)
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Crystallization polymorphism
Recent advancements include:
Q & A
Basic: What are the recommended synthetic routes for N-(2-ethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide, and how can yield be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. For example:
- Step 1: Formation of the dihydropyrimidinone core via Biginelli-like reactions or modifications using urea/thiourea derivatives under acidic conditions .
- Step 2: Introduction of the piperidine moiety via nucleophilic substitution or coupling reactions .
- Step 3: Acetamide linkage formation using coupling agents (e.g., EDC/HOBt) .
Optimization strategies:
- Use continuous flow reactors to enhance reaction efficiency and scalability .
- Employ high-throughput screening to identify optimal catalysts (e.g., Pd for cross-couplings) or solvent systems (e.g., DMF for polar intermediates) .
- Monitor reaction progress via HPLC to minimize byproduct formation .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Analytical techniques include:
- NMR spectroscopy: Key signals include the acetamide NH (~10.0–10.1 ppm in DMSO-d₆) and dihydropyrimidine protons (~5.9–6.1 ppm) .
- LC-MS: Confirm molecular weight (e.g., [M+H]⁺ at m/z 344–376 in similar analogs) .
- Elemental analysis: Validate purity (e.g., C, N, S content within ±0.3% of theoretical values) .
Advanced: What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?
Answer:
- Quantum chemical calculations: Use DFT (e.g., Gaussian) to model reaction pathways (e.g., transition states for substitutions) and optimize synthetic conditions .
- Molecular docking: Screen against target enzymes (e.g., kinases) using AutoDock Vina to predict binding affinities .
- MD simulations: Assess stability of ligand-receptor complexes (e.g., GROMACS) under physiological conditions .
Advanced: How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
Answer:
Methodological approaches include:
- Standardized assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
- Dose-response validation: Replicate experiments with ≥3 biological replicates and statistical analysis (e.g., ANOVA) .
- Metabolic stability testing: Evaluate compound degradation in microsomal preparations to clarify false negatives .
Basic: What structural features influence the compound’s pharmacokinetic properties?
Answer:
Key features include:
- Piperidine moiety: Enhances solubility via protonation at physiological pH .
- Dihydropyrimidinone core: Moderate lipophilicity (logP ~2.5–3.0) balances membrane permeability and aqueous solubility .
- 2-ethylphenyl group: Increases metabolic stability by reducing CYP450-mediated oxidation .
Advanced: What strategies are effective for selective functionalization of the dihydropyrimidinone core?
Answer:
- Regioselective halogenation: Use NBS or NIS in DCM to target the C5 position .
- Cross-coupling reactions: Suzuki-Miyaura coupling at C2 (if halogenated) with aryl boronic acids .
- Protection/deprotection: Temporarily block the acetamide NH with Boc groups during harsh reactions .
Basic: How should researchers assess the compound’s stability under varying storage conditions?
Answer:
- Accelerated stability studies: Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- pH stability: Test in buffers (pH 1–10) to identify hydrolysis-prone conditions .
- Light sensitivity: Expose to UV-Vis light (300–800 nm) and quantify photodegradants .
Advanced: What comparative studies with structural analogs are critical for SAR exploration?
Answer:
Focus on analogs with:
- Varied substituents: Compare 2-ethylphenyl vs. 4-fluorophenyl (bioactivity shifts due to electron-withdrawing effects) .
- Core modifications: Replace dihydropyrimidinone with pyridazinone to assess ring flexibility .
- Piperidine alternatives: Test morpholine or pyrrolidine for steric/electronic effects on target binding .
Advanced: How can impurity profiling be conducted during scale-up?
Answer:
- HPLC-DAD/MS: Identify impurities >0.1% using C18 columns and gradient elution (e.g., 5–95% acetonitrile/water) .
- Synthesis pathway analysis: Trace byproducts (e.g., unreacted intermediates) via LC-MS retention times .
- Purification: Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) .
Advanced: What in vitro models are recommended for preliminary toxicity assessment?
Answer:
- Hepatotoxicity: Primary hepatocytes or HepaRG cells exposed to 1–100 µM for 48h .
- hERG inhibition: Patch-clamp assays to evaluate cardiac risk .
- CYP inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
